苄氧羰基-Val-Ala-DL-Asp-氟甲基酮

描述

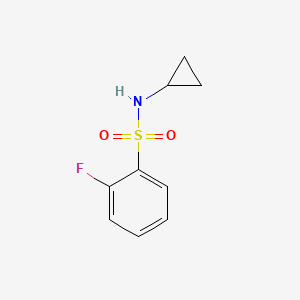

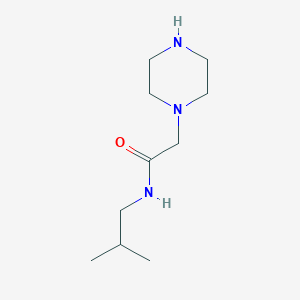

Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone, also known as Z-VAD-FMK, is a cell-permeable, irreversible caspase inhibitor . It is used in scientific research for its ability to inhibit apoptosis by blocking the processing of CPP32 .

Synthesis Analysis

Interleukin-1 beta converting enzyme (ICE)-like proteases, which are synthesized as inactive precursors, play a key role in the induction of apoptosis . Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone (Z-VAD.FMK) is an ICE-like protease inhibitor that inhibits apoptosis by preventing the processing of CPP32 to its active form .

Chemical Reactions Analysis

Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone (Z-VAD.FMK) is known to inhibit apoptosis by blocking the processing of CPP32 . This suggests that it interacts with the CPP32 protein, preventing it from being processed into its active form, which is a crucial step in the induction of apoptosis .

Physical And Chemical Properties Analysis

Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone is a non-methylated, competitive, and irreversible inhibitor of caspase 1, as well as other caspases . It can be used directly with purified enzymes and does not require an esterase to hydrolyze the O-methyl ester like the cell-permeable form .

科学研究应用

Neuroprotection

Z-Val-Ala-DL-Asp-Fluoromethylketone: has been used in studies to support the hypothesis that inhibitors of caspases can limit brain infarction resulting from the permanent obstruction of a brain artery. This suggests its potential application in neuroprotective strategies .

Apoptosis Inhibition

This compound is known to be a pan-caspase inhibitor, blocking caspase-1 family and caspase-3 family enzymes. It has been shown to inhibit apoptosis induced by diverse stimuli, preventing the formation of large kilobase-pair fragments of DNA, a characteristic biochemical change associated with apoptosis .

Cancer Research

In cancer research, Z-Val-Ala-DL-Asp-Fluoromethylketone is utilized to study the role of caspases in cell death and survival, providing insights into cancer cell resistance to apoptosis and potential therapeutic interventions .

Inflammatory Diseases

Given its role as a caspase inhibitor, this compound may have applications in the study and treatment of inflammatory diseases where caspase activity is implicated .

Drug Development

The compound’s ability to irreversibly inhibit most types of caspases positions it as a valuable tool in drug development, particularly for conditions where modulation of apoptosis is beneficial .

Cellular and Molecular Biology

In cellular and molecular biology research, Z-Val-Ala-DL-Asp-Fluoromethylketone serves as an important tool to dissect the pathways involved in programmed cell death .

作用机制

Target of Action

Z-Val-Ala-DL-Asp-Fluoromethylketone, also known as benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone or 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid, primarily targets caspase-1 , as well as other caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Mode of Action

This compound is a non-methylated, competitive, and irreversible inhibitor of caspase-1 and other caspases . It binds to the active site of the enzyme, preventing it from interacting with its substrates, thereby inhibiting the enzyme’s activity. This inhibition can be used directly with purified enzymes .

Biochemical Pathways

The inhibition of caspases by Z-Val-Ala-DL-Asp-Fluoromethylketone affects the apoptotic pathways within the cell . Apoptosis, or programmed cell death, is a crucial process in development and disease, and its dysregulation can lead to various disorders, including cancer and autoimmune diseases. By inhibiting caspases, this compound can prevent the execution of apoptosis, thereby influencing cell survival and death signals.

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and can be used directly with purified enzymes

Result of Action

The primary result of Z-Val-Ala-DL-Asp-Fluoromethylketone’s action is the inhibition of apoptosis . By inhibiting caspases, it prevents the formation of large kilobase-pair fragments of DNA, a characteristic biochemical change associated with apoptosis . This can influence cell survival and death, potentially affecting the progression of diseases where apoptosis plays a key role.

属性

IUPAC Name |

5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUHZYLYARUNIA-LWSHRDBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420583 | |

| Record name | AC1NUZLU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone | |

CAS RN |

220644-02-0 | |

| Record name | AC1NUZLU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone inhibit caspases?

A1: Benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone acts as a suicide inhibitor by irreversibly binding to the catalytic cysteine residue within the active site of caspases. This prevents the enzyme from cleaving its natural substrates, thus blocking downstream apoptotic events.

Q2: What are the downstream effects of caspase inhibition by benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone?

A2: Benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone, by inhibiting caspases, can prevent several hallmarks of apoptosis, including:

- Inhibition of DNA fragmentation: [, , , , ]

- Suppression of apoptotic morphology: [, , , , , , , , ]

- Prevention of cytochrome c release in some cases: [, , ]

- Inhibition of poly (ADP-ribose) polymerase (PARP) cleavage: [, , , ]

- Modulation of Bax translocation (in some cases): [, ]

Q3: Does benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone always completely block apoptosis?

A: While a potent inhibitor, benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone may not completely block all apoptotic pathways. Some studies report that it fails to prevent early apoptotic events like phosphatidylserine exposure despite caspase inhibition. [, ] Additionally, it may not protect against cell death induced by certain stimuli that trigger both apoptotic and necrotic pathways. [, ]

Q4: What is the molecular formula and weight of benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone?

A4: The molecular formula is C20H28FN3O7, and its molecular weight is 441.45 g/mol.

Q5: What in vitro models have been used to study benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone's effects?

A5: Various cell lines have been utilized, including:

- Myelomonocytic leukemia cells (U937) []

- Breast cancer cells (MTLn3) []

- Cervical carcinoma cells (HeLa) []

- Human neuroblastoma cells (SH-SY5Y) []

- Human astrocytoma cells []

- Human umbilical vein endothelial cells (HUVECs) []

- Human T-cell leukemia virus type I (HTLV-I) infected T-cell lines []

- Human gastric carcinoma cells (TMK-1) and human leukemic cells (HL-60) []

- Rat interleukin-2 activated natural killer (A-NK) cells and rat hepatocytes []

- Human neuroepithelioma cells (CHP-100) []

- Murine J774A.1 macrophages and macrophages derived from human monocytes []

- Jurkat and J774 cells []

Q6: What in vivo models have been used to investigate benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone?

A6: In vivo studies have been conducted in:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)